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Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

Cat. No.: B1305102
CAS No.: 36983-36-5
M. Wt: 226.25 g/mol
InChI Key: GCCFYXYKJZUHMI-UHFFFAOYSA-N
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Description

Historical Context of Beta-Keto Esters and Thiophene (B33073) Heterocycles in Organic Synthesis

The scientific importance of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is rooted in the long and rich histories of its two primary structural components: β-keto esters and thiophene heterocycles.

Beta-keto esters are a class of organic compounds that have been fundamental to the development of synthetic organic chemistry. Their utility stems from the unique reactivity conferred by the presence of a ketone and an ester group separated by a methylene (B1212753) unit. This arrangement makes the α-hydrogens (the hydrogens on the carbon between the two carbonyl groups) particularly acidic, facilitating the formation of a stabilized enolate ion. This reactivity is harnessed in cornerstone reactions like the Claisen condensation, a classic carbon-carbon bond-forming reaction. nih.gov Historically, β-keto esters have been indispensable synthons, serving as key intermediates in the synthesis of a wide array of more complex molecules, including ketones, carboxylic acids, and various heterocyclic systems. nih.govut.ac.ir Their ability to participate in both nucleophilic and electrophilic reactions has cemented their status as one of the most versatile building blocks available to organic chemists. ut.ac.irachemblock.com

Thiophene is an aromatic, five-membered heterocyclic compound containing a sulfur atom. researchgate.net It was first discovered in 1883 by Victor Meyer as a contaminant in benzene (B151609) derived from coal tar. libretexts.org Initially considered an impurity, the unique chemical and physical properties of thiophene soon established it as an important entity in its own right. libretexts.orgresearchgate.net Its aromatic nature, similar to that of benzene, allows it to undergo a variety of substitution reactions. researchgate.net Thiophene and its derivatives are frequently used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. researchgate.netmdpi.com In medicinal chemistry, the thiophene ring is often employed as a bioisostere for a benzene ring, where its substitution can modify a molecule's biological activity without drastically altering its shape. researchgate.net

The conceptual merging of these two important chemical classes—the versatile β-keto ester and the biologically significant thiophene ring—gives rise to compounds like this compound, providing researchers with a powerful tool for modern chemical synthesis.

Structural Features and Electronic Characteristics of this compound

The chemical behavior of this compound is a direct consequence of its distinct structural and electronic features. The molecule consists of a four-carbon butanoate chain functionalized with an ethyl ester at one end, a thiophene ring at the other, and two carbonyl groups at positions 2 and 4.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₀H₁₀O₄S
Molar Mass 226.25 g/mol
Melting Point 34°C
Appearance Not specified

| CAS Number | 36983-36-5 |

This data is compiled from available chemical databases. mdpi.com

A critical electronic characteristic of this compound is its existence as a mixture of tautomers, a phenomenon common to 1,3-dicarbonyl compounds. researchgate.netlibretexts.org The molecule can exist in the diketo form or in one of several enol forms. The equilibrium between these forms is influenced by factors such as the solvent and temperature. researchgate.net The enol tautomer is significantly stabilized by two key factors:

Intramolecular Hydrogen Bonding: The hydroxyl group of the enol can form a stable, six-membered pseudo-ring through a hydrogen bond with the oxygen atom of the nearby carbonyl group. libretexts.orglibretexts.org

This keto-enol tautomerism is fundamental to the molecule's reactivity. The diketo form contains two electrophilic carbonyl carbons, while the enol form provides a nucleophilic carbon-carbon double bond. The electron-rich thiophene ring further influences the electronic distribution within the molecule, affecting the reactivity of the adjacent carbonyl group.

Table 2: Key Structural Features

Feature Description
β-Keto Ester A 1,3-dicarbonyl system comprising a ketone and an ester. This is the site of key reactivity, including enolate formation.
Thiophene Ring A five-membered aromatic heterocycle containing sulfur, attached at the C4 position of the butanoate chain.
Ethyl Ester Group Provides a site for potential modification, such as hydrolysis or transesterification.

| Methylene Bridge | The CH₂ group between the two carbonyls possesses acidic protons, central to the keto-enol tautomerism and enolate chemistry. |

Significance of Polycarbonyl Compounds as Synthetic Intermediates

Polycarbonyl compounds, particularly those with a 1,3-dicarbonyl arrangement like this compound, are highly valued as synthetic intermediates in organic chemistry. libretexts.orgfishersci.ca Their significance lies in their ability to serve as versatile precursors for a vast range of more complex molecules, especially heterocycles. researchgate.netresearchgate.netnih.gov

The dual reactivity of the 1,3-dicarbonyl moiety is central to its utility. The acidic α-protons allow for easy deprotonation to form a nucleophilic enolate, which can then react with various electrophiles in alkylation and acylation reactions. Simultaneously, the two carbonyl carbons are electrophilic centers, susceptible to attack by nucleophiles.

This dual functionality makes 1,3-dicarbonyl compounds ideal starting materials for cyclization reactions. By reacting them with dinucleophiles (molecules with two nucleophilic sites), a wide variety of five- and six-membered heterocyclic rings can be constructed. For instance, reactions with:

Hydrazine (B178648) derivatives yield pyrazoles.

Amidines or ureas can produce pyrimidines.

Hydroxylamine (B1172632) can lead to the formation of isoxazoles.

Furthermore, the inherent functionality within compounds like this compound can be used to construct other complex systems. For example, the dicarbonyl unit is a key precursor in the Gewald reaction, a multicomponent reaction used to synthesize highly substituted thiophenes. nih.gov The ability to readily generate diverse and complex molecular scaffolds from simple, accessible starting materials underscores the profound importance of polycarbonyl compounds as synthetic intermediates. researchgate.net

Research Scope and Objectives Pertaining to this compound

The research interest in this compound and its analogs is primarily focused on two areas: its application as a building block in targeted organic synthesis and its potential as a biologically active agent.

The primary objective in many studies involving this compound is its use as a versatile intermediate. For example, the related compound, ethyl 2,4-dioxo-4-phenylbutanoate, has been successfully used as a starting material for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable chiral building blocks for the pharmaceutical industry. researchgate.net The research scope for the thiophene-containing analog would involve similar transformations, leveraging the reactive dicarbonyl moiety to build complex, stereodefined molecules.

A significant area of research is the synthesis and biological evaluation of ethyl 2,4-dioxo-4-arylbutanoate derivatives for therapeutic applications. A notable study involved preparing a series of these compounds to evaluate their inhibitory activity against Src kinase, a protein tyrosine kinase implicated in the growth and metastasis of several human cancers. ut.ac.irjohnshopkins.edu In that research, various aryl acetophenone (B1666503) derivatives were reacted with diethyl oxalate (B1200264) to produce the target dicarbonyl compounds, which demonstrated moderate inhibitory activity. ut.ac.ir The objective of such research is to explore how different aromatic systems, such as the thiophene ring, influence the compound's ability to interact with biological targets like enzyme active sites. The overarching goal is the discovery of new lead compounds for drug development.

Therefore, the research scope for this compound encompasses its synthesis, its chemical manipulation into more complex structures, and the investigation of its pharmacological properties, particularly as an enzyme inhibitor.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O4S B1305102 Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate CAS No. 36983-36-5

Properties

IUPAC Name

ethyl 2,4-dioxo-4-thiophen-2-ylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4S/c1-2-14-10(13)8(12)6-7(11)9-4-3-5-15-9/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCCFYXYKJZUHMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=CC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80384072
Record name ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36983-36-5
Record name ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80384072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Strategic Synthesis of Ethyl 2,4 Dioxo 4 Thiophen 2 Yl Butanoate

Classical and Contemporary Approaches to β-Keto Ester Synthesis

The synthesis of β-keto esters is a cornerstone of organic chemistry, with several established and emerging methods. The preparation of Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate leverages these techniques, particularly those that can efficiently couple an acyl group with an ester moiety.

Claisen Acylation and Variants for Carbon-Carbon Bond Formation

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in a β-keto ester. libretexts.orgchegg.com The reaction mechanism is analogous to the aldol (B89426) condensation, involving the nucleophilic addition of an ester enolate to the carbonyl group of a second ester molecule. libretexts.org A key feature of the Claisen condensation is the requirement of a full equivalent of base, rather than a catalytic amount. This is because the resulting β-keto ester product has a highly acidic α-hydrogen, which is readily deprotonated by the base, driving the reaction equilibrium toward the product. libretexts.org

In the context of this compound, a "mixed" or "crossed" Claisen condensation is employed. This involves the reaction between two different esters: one that can form an enolate (like ethyl acetate) and another that cannot (like diethyl oxalate). The reaction of an ester with a ketone can also be used to synthesize a β-diketone. uomustansiriyah.edu.iq

Condensation Reactions Involving Acetylthiophenes and Oxalate (B1200264) Derivatives

A primary and effective method for synthesizing this compound is the condensation of 2-acetylthiophene (B1664040) with an oxalate derivative, typically diethyl oxalate. This reaction is a specific type of mixed Claisen condensation.

The general procedure involves reacting the appropriate substituted acetophenone (B1666503) derivative (in this case, 2-acetylthiophene) with diethyl oxalate in the presence of a base like sodium ethoxide, using dried ethanol (B145695) as a solvent. johnshopkins.eduut.ac.ir The ethoxide base abstracts an α-proton from the methyl group of 2-acetylthiophene to form a nucleophilic enolate. This enolate then attacks one of the electrophilic carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the final product, this compound. johnshopkins.eduut.ac.ir

Alternative Synthetic Routes and Methodological Comparisons

While the Claisen condensation is a common route, other methodologies for β-keto ester synthesis exist, offering alternative pathways that may be advantageous under specific circumstances.

Acylation of Ketone Enolates : One alternative involves the acylation of ketone enolates. nih.gov For instance, ketones can react with ethyl chloroformate in the presence of a suitable base to yield β-keto esters. nih.gov This method's main limitation has been inconsistent yields, particularly in aliphatic acylation. nih.gov

Reaction with Carbonates : A general method involves the reaction of a ketone with dimethyl or ethyl carbonate in the presence of strong bases. nih.gov However, this approach often requires long reaction times and an excess of reagents, leading to variable yields. nih.gov

Decarboxylative Claisen Condensation : This method utilizes substituted malonic acid half oxyesters (SMAHOs) which react with various acyl donors, including acyl chlorides and acid anhydrides, in the presence of magnesium enolates to produce functionalized β-keto esters. organic-chemistry.org

Catalytic C-H Insertion : An in-flow process has been developed for the synthesis of β-keto esters through the BF₃·OEt₂-catalyzed formal C-H insertion of ethyl diazoacetate into aldehydes. nih.gov Other catalysts, such as molybdenum(VI) dichloride dioxide and NbCl₅, have also been used to facilitate the reaction between aldehydes and ethyl diazoacetate to form β-keto esters under mild conditions. organic-chemistry.org

Synthetic Method Key Reagents General Advantages Potential Limitations
Claisen Condensation 2-Acetylthiophene, Diethyl Oxalate, Sodium EthoxideHigh yields, well-established, direct route. libretexts.orgjohnshopkins.eduut.ac.irRequires stoichiometric base, potential for side reactions. libretexts.org
Acylation of Ketone Enolates Ketone, Ethyl Chloroformate, BaseCan be rapid. nih.govInconsistent yields, especially with aliphatic substrates. nih.gov
Reaction with Carbonates Ketone, Dimethyl/Ethyl Carbonate, Strong BaseGeneral applicability. nih.govLong reaction times, excess reagents needed, variable yields. nih.gov
C-H Insertion Aldehyde, Ethyl Diazoacetate, Catalyst (e.g., BF₃·OEt₂)Mild conditions, high selectivity. organic-chemistry.orgnih.govRequires specialized reagents (diazo compounds).

Optimization of Reaction Conditions and Mechanistic Considerations in Synthesis

The efficiency, yield, and purity of this compound synthesis are highly dependent on the reaction conditions. Careful optimization of parameters such as solvent, temperature, and catalytic system is crucial.

Influence of Solvents and Temperature Profiles on Reaction Efficiency

In the Claisen condensation of 2-acetylthiophene and diethyl oxalate, the choice of solvent is critical. Dried ethanol is commonly used because it is the conjugate acid of the ethoxide base, preventing unwanted transesterification reactions. johnshopkins.eduut.ac.ir The absence of water is essential to avoid hydrolysis of the esters and the base.

The temperature profile also plays a significant role. The reaction is often initiated at a lower temperature and stirred for an extended period (e.g., overnight) to allow for the formation of the enolate and the initial condensation. ut.ac.ir Subsequently, heating the reaction mixture (e.g., to 80°C) for a short period can help drive the reaction to completion. ut.ac.ir Following the reaction, the mixture is typically acidified to neutralize the base and protonate the enolate of the β-keto ester product. ut.ac.ir

Parameter Condition Rationale
Solvent Dried EthanolPrevents transesterification and hydrolysis. johnshopkins.eduut.ac.ir
Temperature Stirring overnight, then heating (e.g., 80°C)Allows for complete enolate formation and reaction completion. ut.ac.ir
Workup Acidification (e.g., with H₂SO₄)Neutralizes the base and protonates the product enolate. ut.ac.ir

Catalytic Systems and Their Role in Yield and Selectivity Enhancement

Beyond the base, other catalytic systems have been developed for β-keto ester synthesis that can enhance yield and selectivity. For related transformations, transition metal catalysts are often employed. For example, palladium-based catalysts have been used for the C-H hydroxylation of aryl ketones, and ruthenium complexes have been used for similar transformations on benzamides and carbamates. beilstein-journals.org While not directly applied to the Claisen condensation itself, the development of catalytic systems is a major focus in modern organic synthesis. For instance, the synthesis of β-keto esters from aldehydes and ethyl diazoacetate relies on catalysts like NbCl₅ or molybdenum(VI) dichloride dioxide to achieve high yields and selectivity under mild conditions. organic-chemistry.org The exploration of such catalytic systems could open new, more efficient pathways to this compound and its derivatives.

Reaction Kinetics and Thermodynamic Control in Synthesis

The principal synthetic route to this compound is the Claisen condensation. This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound, in this case, 2-acetylthiophene and diethyl oxalate, in the presence of a strong base. wikipedia.orgut.ac.ir The reaction mechanism and the interplay between kinetic and thermodynamic factors are crucial for optimizing the yield and purity of the final product.

The synthesis is typically achieved by reacting 2-acetylthiophene with diethyl oxalate using sodium ethoxide as the base in a solvent like dry ethanol. ut.ac.irjohnshopkins.edu The mechanism proceeds through several key steps:

Enolate Formation : The reaction is initiated by the deprotonation of the α-carbon of 2-acetylthiophene by the strong base (sodium ethoxide) to form a resonance-stabilized enolate anion. This is a rapid and reversible step.

Nucleophilic Attack : The nucleophilic enolate then attacks the electrophilic carbonyl carbon of diethyl oxalate. This results in the formation of a tetrahedral alkoxide intermediate. libretexts.org

Elimination of Leaving Group : The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide leaving group. This step yields the β-dicarbonyl product, this compound. openstax.org

Protonation : An acidic workup in the final stage neutralizes the base and protonates the enolate to yield the final this compound product. wikipedia.orguomustansiriyah.edu.iq

In the context of this synthesis, the reaction is considered to be under thermodynamic control . While intermediate steps are reversible, the final product isolated is the most stable possible outcome due to the irreversible and energetically favorable deprotonation of the β-keto ester. openstax.orgwikipedia.org This deprotonation requires the use of a stoichiometric amount of base, rather than a catalytic amount, to drive the reaction to completion and achieve high yields. openstax.org Reaction conditions such as temperature and time are manipulated to ensure the system reaches this thermodynamic minimum. Longer reaction times, often overnight, and sometimes gentle heating are employed to ensure the equilibrium fully favors the product. ut.ac.irwikipedia.org

Table 1: Factors Influencing the Synthesis of this compound
ParameterRole in ReactionKinetic/Thermodynamic ImplicationTypical Condition
TemperatureAffects reaction rate and equilibrium position.Higher temperatures favor the thermodynamically controlled product by providing sufficient energy to overcome activation barriers and reach equilibrium. wikipedia.orgStirring at room temperature, followed by heating (e.g., 80°C). ut.ac.ir
Reaction TimeAllows the reaction to reach equilibrium.Longer reaction times ensure the formation of the more stable thermodynamic product. wikipedia.orgStirred overnight. ut.ac.ir
Base StoichiometryActs as both a catalyst for enolate formation and a reagent for the final deprotonation.A full equivalent of base is required to drive the reaction to completion by irreversibly forming the stable enolate of the product, a hallmark of thermodynamic control. openstax.orgStoichiometric amount (≥1 equivalent). openstax.org
SolventSolubilizes reactants and intermediates.The conjugate alcohol of the base (e.g., ethanol for sodium ethoxide) is often used to prevent transesterification side reactions. wikipedia.orgDried ethanol. ut.ac.ir

Sustainable Synthesis and Green Chemistry Principles Applied to this compound Production

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact, improve safety, and increase efficiency. yale.eduinstituteofsustainabilitystudies.com The traditional Claisen condensation method can be evaluated and optimized against these principles.

Prevention : It is better to prevent waste than to treat it later. yale.edu The current synthesis generates waste in the form of the eliminated ethanol molecule, solvent used for reaction and extraction (e.g., dichloromethane), and salts from neutralization. ut.ac.ir Optimizing reaction stoichiometry and exploring solvent-free conditions are potential preventative measures.

Atom Economy : This metric measures the efficiency of a reaction in incorporating all reactant atoms into the final product. yale.edu For the synthesis from 2-acetylthiophene and diethyl oxalate, the atom economy can be calculated, highlighting the inherent efficiency or inefficiency of the pathway.

Less Hazardous Chemical Syntheses : The use of sodium ethoxide, a corrosive and moisture-sensitive strong base, poses safety risks. ut.ac.ir Research into milder bases or solid, recyclable catalysts could lead to a less hazardous process.

Designing Safer Chemicals : This principle focuses on the final product's intrinsic properties. While outside the scope of synthesis, the goal is to create molecules with high efficacy and minimal toxicity.

Safer Solvents and Auxiliaries : The use of volatile organic solvents like ethanol for the reaction and chlorinated solvents like dichloromethane (B109758) for extraction are common. ut.ac.ir Green alternatives include using water (if reactant solubility allows), bio-based solvents, ionic liquids, or eliminating the solvent altogether. nih.govnih.gov

Design for Energy Efficiency : The synthesis often involves prolonged stirring and heating. ut.ac.ir Employing alternative energy sources such as microwave irradiation or ultrasonication could dramatically reduce reaction times and energy consumption, often leading to cleaner reactions with higher yields.

Use of Renewable Feedstocks : The starting materials, 2-acetylthiophene and diethyl oxalate, are typically derived from petrochemical sources. A greener approach would involve sourcing these from renewable biomass. For example, diethyl oxalate can be synthesized from bio-ethanol.

Reduce Derivatives : The Claisen condensation is a direct route that avoids the use of protecting groups or unnecessary derivatization, aligning well with this principle. yale.edu

Catalysis : The reaction uses a stoichiometric amount of base. openstax.org A major green chemistry goal would be to develop a true catalytic process using a heterogeneous catalyst that could be easily separated and reused, thus minimizing waste.

Design for Degradation : Chemical products should be designed to break down into harmless substances after use. This principle relates to the product's environmental fate.

Real-time Analysis for Pollution Prevention : In-process monitoring using techniques like chromatography (TLC, HPLC) or spectroscopy can track the reaction's progress. This allows for precise determination of the reaction endpoint, preventing the formation of byproducts from over-reaction and optimizing energy use.

Inherently Safer Chemistry for Accident Prevention : This principle is an overarching goal achieved by implementing the others, such as using safer solvents and reagents to minimize the potential for accidents like fires or explosions. yale.edu

Table 2: Application of Green Chemistry Principles to the Synthesis
Green Chemistry PrincipleAssessment of Current MethodPotential for Improvement
1. PreventionGenerates solvent waste and byproducts.Develop solvent-free methods; optimize stoichiometry.
2. Atom EconomyModerately efficient; loses an ethanol molecule.Explore alternative reaction pathways with higher atom economy.
5. Safer SolventsUses volatile and/or chlorinated organic solvents. ut.ac.irReplace with green solvents (e.g., bio-solvents) or adopt solvent-free conditions. researchgate.net
6. Energy EfficiencyRequires long reaction times and heating. ut.ac.irUtilize microwave or ultrasound-assisted synthesis to reduce energy consumption.
7. Renewable FeedstocksBased on petrochemicals.Source starting materials from renewable biomass.
9. CatalysisUses a stoichiometric amount of base. openstax.orgDevelop a reusable, heterogeneous catalyst to replace sodium ethoxide.

Elucidation of Chemical Reactivity and Mechanistic Pathways of Ethyl 2,4 Dioxo 4 Thiophen 2 Yl Butanoate

Reactivity of the Dicarbonyl Moiety: Keto-Enol Tautomerism and Nucleophilic/Electrophilic Sites

The core reactivity of the butanoate chain is dictated by the 1,3-dicarbonyl system, specifically a β-keto ester. This arrangement of a ketone and an ester group separated by a methylene (B1212753) group (the α-carbon) leads to unique electronic properties and reactivity.

A key characteristic of 1,3-dicarbonyl compounds is their existence as a dynamic equilibrium of tautomers: the keto form and the enol form. libretexts.org The protons on the α-carbon (C3) are significantly acidic (pKa ≈ 11-13) because the resulting carbanion, or enolate, is stabilized by resonance, delocalizing the negative charge onto both carbonyl oxygen atoms. masterorganicchemistry.comucsb.edu This acidity facilitates the formation of the enol tautomer, where a proton is transferred to one of the carbonyl oxygens, creating a hydroxyl group and a carbon-carbon double bond. youtube.com For ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, two primary enol forms are possible, with enolization involving either the C2-keto group or the C4-thienoyl keto group. The stability of these enol forms is influenced by factors like conjugation and intramolecular hydrogen bonding. libretexts.orgyoutube.com

This tautomerism establishes distinct reactive sites within the molecule:

Nucleophilic Sites: The α-carbon, particularly in its enolate form, is strongly nucleophilic. nih.gov The enol's hydroxyl oxygen also possesses nucleophilic character.

Electrophilic Sites: The carbonyl carbons (C2 and C4) are electrophilic and susceptible to attack by nucleophiles. libretexts.org

Enolate Chemistry and Reactions with Electrophiles

The pronounced acidity of the α-hydrogens allows for easy deprotonation by a suitable base (e.g., sodium ethoxide) to generate a stable enolate ion. masterorganicchemistry.com This enolate is a potent nucleophile and readily participates in SN2 reactions with various electrophiles, a process known as alkylation. libretexts.org This reaction forms a new carbon-carbon bond at the C3 position.

The general reaction involves treating the β-keto ester with a base to form the enolate, which then attacks an alkyl halide (R-X), displacing the halide leaving group. libretexts.org This method is highly efficient for introducing alkyl chains onto the butanoate backbone. The choice of the alkylating agent is typically restricted to primary or methyl halides to avoid competing elimination reactions. libretexts.org

Derivatization at the Carbonyl Centers: Condensations and Additions

The electrophilic nature of the two carbonyl carbons makes them prime targets for condensation and addition reactions with various nucleophiles. These reactions are fundamental to synthesizing a wide array of heterocyclic compounds. A common and synthetically valuable reaction is the cyclocondensation with dinucleophiles, such as hydrazine (B178648), hydroxylamine (B1172632), or guanidine (B92328), to form five- or six-membered rings.

For instance, the reaction with hydrazine hydrate (B1144303) is a classic method for synthesizing pyrazoles. researchgate.net The hydrazine first attacks one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole (B372694) ring. Similarly, reaction with hydroxylamine hydrochloride can produce isoxazoles, and condensation with reagents like guanidine or thiourea (B124793) can lead to pyrimidine (B1678525) derivatives.

Regioselectivity and Stereoselectivity in Reactions of the Butanoate Backbone

When unsymmetrical 1,3-dicarbonyl compounds like this compound react with unsymmetrical nucleophiles, the issue of regioselectivity arises. rsc.org In the synthesis of pyrazoles using hydrazine, for example, the initial nucleophilic attack can occur at either the C2-keto carbon or the C4-thienoyl carbon.

The outcome is generally governed by the relative electrophilicity of the two carbonyl carbons. The C4 carbon, being part of a ketone conjugated to the thiophene (B33073) ring, and the C2 carbon, part of a β-keto ester system, exhibit different electronic properties. The precise regiochemical outcome can depend on reaction conditions such as pH, temperature, and solvent, which can influence which carbonyl group is more readily attacked. DFT calculations and 2D NMR techniques are often employed to confirm the regioselectivity of such transformations. rsc.org Stereoselectivity is less commonly a factor in these cyclocondensation reactions leading to aromatic heterocycles but can be relevant in reactions involving the enolate where a new stereocenter might be formed.

NucleophileReagent ExampleResulting Heterocycle
HydrazineHydrazine Hydrate (N₂H₄·H₂O)Pyrazole
HydroxylamineHydroxylamine Hydrochloride (NH₂OH·HCl)Isoxazole
AmidinesGuanidine HydrochloridePyrimidine
UreasThioureaThiazine/Pyrimidine-thione

Reactivity of the Thiophene Heterocyclic System

The thiophene ring is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution, typically at a faster rate than benzene (B151609). pearson.com However, the reactivity and regioselectivity of the thiophene ring in this compound are significantly influenced by the attached dioxobutanoate substituent.

Electrophilic Aromatic Substitution on the Thiophene Ring

The 2-acyl group (the dioxobutanoate chain) is strongly electron-withdrawing and therefore deactivates the thiophene ring towards electrophilic aromatic substitution (SEAr). masterorganicchemistry.commasterorganicchemistry.com This deactivation means that harsher conditions may be required compared to unsubstituted thiophene.

In 2-substituted thiophenes, electrophilic attack predominantly occurs at the C5 position, as it is the most activated position and leads to the most stable carbocation intermediate (Wheland intermediate). wikipedia.org The C3 position is also a possibility, but substitution at C5 is generally favored. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation on this compound are expected to yield the 5-substituted thiophene derivative as the major product. youtube.com

Lithiation and Subsequent Functionalization of the Thiophene Moiety

The thiophene ring can be functionalized via deprotonation using strong bases like organolithium reagents (e.g., n-butyllithium), followed by quenching with an electrophile. The regioselectivity of this lithiation is a critical aspect.

There are two primary mechanisms to consider:

Directed ortho Metalation (DoM): The carbonyl oxygen of the acyl group can act as a directed metalation group (DMG). wikipedia.orgorganic-chemistry.org It can coordinate to the lithium atom of the organolithium reagent, directing the deprotonation to the adjacent ortho position, which is C3 on the thiophene ring. baranlab.org

Deprotonation at the Most Acidic Site: The C5 proton of a thiophene ring is generally the most acidic and can be preferentially removed by a strong base. rsc.org

The competition between these two pathways depends on factors like the specific organolithium base used, the solvent, temperature, and the presence of coordinating additives like TMEDA. uwindsor.cantnu.no Once the lithiated thiophene intermediate is formed, it can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides) to introduce new functional groups at either the C3 or C5 position, providing a powerful tool for elaborating the thiophene moiety.

Cross-Coupling Reactions Utilizing Halogenated Thiophene Derivatives

While this compound itself is not halogenated, its thiophene ring can be functionalized to participate in various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon bonds. The primary strategies would involve either the initial halogenation of the thiophene ring of the butanoate ester, followed by coupling with a suitable organometallic reagent, or using a pre-halogenated thiophene derivative in a coupling reaction where the butanoate acts as the nucleophilic partner.

Common cross-coupling reactions applicable to thiophene derivatives include the Suzuki, Sonogashira, and Stille reactions.

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide. wikipedia.org For instance, if the thiophene ring of this compound were brominated, it could react with a thiophene-boronic acid to form a bithiophene structure. The reaction is typically catalyzed by a palladium(0) complex.

Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A halogenated derivative of this compound could be coupled with a terminal alkyne, such as phenylacetylene, in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound. wikipedia.orglibretexts.org A halogenated version of the title compound could react with an organostannane, like tributyl(thiophen-2-yl)stannane, to yield a coupled product.

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org

ReactionCoupling PartnersCatalyst SystemPotential Product Type
Suzuki CouplingHalogenated this compound + Organoboronic acidPd(0) complex, BaseAryl- or heteroaryl-substituted thiophene derivative
Sonogashira CouplingHalogenated this compound + Terminal AlkynePd(0) complex, Cu(I) salt, BaseAlkynyl-substituted thiophene derivative
Stille CouplingHalogenated this compound + OrganostannanePd(0) complexAryl- or vinyl-substituted thiophene derivative

Cyclization Reactions and Heterocyclic Annulation Initiated by this compound

The 1,3-dicarbonyl moiety of this compound is an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through condensation reactions with binucleophiles.

The synthesis of pyrimidines from 1,3-dicarbonyl compounds is a well-established and widely used method, often referred to as the Pinner synthesis. slideshare.netslideshare.net This reaction involves the condensation of a 1,3-bifunctional three-carbon fragment, such as this compound, with an amidine, urea, or guanidine derivative. bu.edu.egresearchgate.net

The reaction mechanism typically begins with the nucleophilic attack of the amidine, urea, or guanidine on one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the pyrimidine ring. cdnsciencepub.comcdnsciencepub.com For example, the reaction of this compound with guanidine would be expected to yield a 2-amino-4-hydroxy-6-(thiophen-2-yl)pyrimidine derivative.

BinucleophileReaction ConditionsExpected Pyrimidine Product
UreaAcid or base catalysis, heating4-Hydroxy-6-(thiophen-2-yl)pyrimidin-2(1H)-one derivative
ThioureaAcid or base catalysis, heating4-Mercapto-6-(thiophen-2-yl)pyrimidin-2(1H)-one derivative
GuanidineBase catalysis, heating2-Amino-4-hydroxy-6-(thiophen-2-yl)pyrimidine derivative
AcetamidineAcid or base catalysis, heating2-Methyl-4-hydroxy-6-(thiophen-2-yl)pyrimidine derivative

The synthesis of five-membered heterocycles like oxadiazoles, triazoles, and thiadiazoles from this compound typically requires initial transformation of the dicarbonyl moiety. One common strategy involves reaction with hydrazine or its derivatives to form a pyrazole intermediate, which can then be further modified.

Alternatively, the ester functionality can be converted to an acid hydrazide. This acid hydrazide can then undergo cyclization with various reagents to form the desired heterocycles. For instance, dehydration of a diacylhydrazine derivative can lead to a 1,3,4-oxadiazole. nih.govopenmedicinalchemistryjournal.com Reaction with an isothiocyanate followed by cyclization could yield a 1,2,4-triazole, and reaction with a source of sulfur like phosphorus pentasulfide could lead to a 1,3,4-thiadiazole. nih.govisres.org

For example, a common route to 1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides derived from acid hydrazides. derpharmachemica.com Similarly, 1,3,4-oxadiazoles can be synthesized by the oxidative cyclization of acylhydrazones. organic-chemistry.org

The reactivity of this compound lends itself to various multicomponent and cascade reactions, allowing for the rapid assembly of complex molecular architectures. For example, a Hantzsch-type reaction could potentially be employed, where the dicarbonyl compound reacts with an aldehyde and ammonia (B1221849) or an amine to form a dihydropyridine (B1217469) derivative.

Furthermore, cascade reactions can be initiated by a Michael addition to an α,β-unsaturated system derived from the starting material, followed by an intramolecular cyclization. These reactions are highly efficient as they form multiple bonds in a single synthetic operation.

Oxidation and Reduction Chemistry of this compound

The oxidation and reduction of this compound can selectively target either the dicarbonyl functionality or the thiophene ring.

Oxidation: The thiophene ring is susceptible to oxidation, particularly at the sulfur atom. wikipedia.org Strong oxidizing agents like peracids can oxidize the sulfur to a sulfoxide (B87167) or a sulfone. nih.govsemanticscholar.org Thiophene S,S-dioxides are no longer aromatic and can act as reactive dienes in Diels-Alder reactions. utexas.edu

Reduction: The two ketone groups of the butanoate chain can be reduced to hydroxyl groups. The choice of reducing agent and reaction conditions determines the extent and selectivity of the reduction.

Chemoselective Reduction: It is possible to selectively reduce one of the two carbonyl groups. For instance, rhodium-catalyzed deoxygenative reduction of 1,3-diketones can show high regioselectivity toward the aliphatic carbonyl over the aromatic carbonyl. acs.org

Diastereoselective Reduction: Reduction of both carbonyl groups with a reagent like sodium borohydride (B1222165) (NaBH₄) will produce a diol. In the absence of a chiral influence, a mixture of syn and anti diastereomers is typically formed. rsc.org However, the use of certain proteins, like albumin, can direct the stereoselective reduction to favor the anti-diol. rsc.orgresearchgate.net

ReactionReagentPotential Product
Oxidationm-CPBA or H₂O₂Ethyl 2,4-dioxo-4-(1-oxo-1λ⁴-thiophen-2-yl)butanoate (Sulfoxide) or Ethyl 2,4-dioxo-4-(1,1-dioxo-1λ⁶-thiophen-2-yl)butanoate (Sulfone)
Reduction (Diol formation)NaBH₄Ethyl 2,4-dihydroxy-4-(thiophen-2-yl)butanoate (mixture of diastereomers)
Selective Reduction (Monool formation)Catalytic hydrogenation (e.g., with Rh catalyst)Ethyl 4-hydroxy-2-oxo-4-(thiophen-2-yl)butanoate or Ethyl 2-hydroxy-4-oxo-4-(thiophen-2-yl)butanoate

Asymmetric Transformations and Chirality Induction within this compound Frameworks

The reduction of one of the prochiral ketone groups in this compound can lead to the formation of a chiral center. Asymmetric synthesis aims to perform this transformation with high enantioselectivity, producing one enantiomer in excess.

This can be achieved through several methods:

Enzyme-Catalyzed Reduction: Enzymes such as alcohol dehydrogenases are highly effective for the asymmetric reduction of ketones and β-keto esters, often yielding products with high enantiomeric excess. nih.govresearchgate.net

Chiral Metal Catalysts: Transition metal complexes with chiral ligands, for instance, those based on iridium or ruthenium, can catalyze the asymmetric hydrogenation of ketones. researchgate.net

Organocatalysis: Chiral organic molecules, such as P-chiral phosphinamides, can catalyze the desymmetric enantioselective reduction of 1,3-diketones. acs.org

The asymmetric reduction of the β-keto group (at C-4) is of particular interest as it would produce a chiral β-hydroxy ester, a valuable building block in the synthesis of many natural products and pharmaceuticals. rsc.org The stereochemical outcome of these reactions is dictated by the specific catalyst and reaction conditions employed.

Advanced Spectroscopic and Analytical Characterization of Ethyl 2,4 Dioxo 4 Thiophen 2 Yl Butanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, a combination of one-dimensional and two-dimensional NMR techniques provides a comprehensive picture of its atomic connectivity and stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group protons (a triplet and a quartet), the methylene (B1212753) protons, and the protons of the thiophene (B33073) ring. The chemical shifts of the thiophene protons are influenced by the electron-withdrawing nature of the dicarbonyl substituent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the two carbonyl carbons (C2 and C4), the carbons of the thiophene ring, the methylene carbon, and the carbons of the ethyl ester group. The chemical shifts of the carbonyl carbons are typically found in the downfield region of the spectrum (around 160-200 ppm).

Due to the phenomenon of keto-enol tautomerism common in β-dicarbonyl compounds, the NMR spectra may show two sets of peaks corresponding to the keto and enol forms, complicating the initial analysis but also providing valuable information on the equilibrium between these two forms.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Ethyl-CH₃1.2 - 1.413 - 15
Ethyl-CH₂4.1 - 4.460 - 63
Methylene-CH₂3.8 - 4.245 - 50
Thiophene-H37.0 - 7.3127 - 129
Thiophene-H47.6 - 7.8132 - 134
Thiophene-H57.8 - 8.0134 - 136
Thiophene-C2-142 - 145
C=O (Ester)-160 - 165
C=O (Keto)-190 - 195
Enolic OH12 - 15-
Vinylic CH6.0 - 6.595 - 100

Note: These are predicted ranges and can vary based on solvent and other experimental conditions.

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the ethyl group's CH₂ and CH₃ protons, and among the coupled protons on the thiophene ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

β-Dicarbonyl compounds like this compound exist as an equilibrium mixture of keto and enol tautomers. Dynamic NMR studies, which involve recording spectra at different temperatures, can provide valuable information about the thermodynamics and kinetics of this equilibrium. By analyzing the changes in the chemical shifts and the coalescence of the signals for the keto and enol forms, the activation energy for the interconversion can be determined. The position of the equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The presence of the thiophene ring can influence the stability of the enol form through conjugation.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also be used to study conformational isomers.

The IR and Raman spectra of this compound are expected to show characteristic absorption bands for the various functional groups present.

Carbonyl (C=O) Stretching: The two carbonyl groups will give rise to strong absorption bands in the IR spectrum, typically in the region of 1650-1750 cm⁻¹. The exact positions will depend on whether the molecule is in the keto or enol form. In the keto form, two distinct C=O stretching bands would be expected. In the enol form, the intramolecular hydrogen bonding and conjugation can lower the frequency of the ketone carbonyl stretching vibration.

Thiophene Ring Vibrations: The C-H stretching vibrations of the thiophene ring are expected above 3000 cm⁻¹. The C=C and C-S stretching vibrations within the ring will appear in the fingerprint region (below 1600 cm⁻¹).

C-O Stretching: The C-O stretching vibrations of the ester group will be visible in the 1000-1300 cm⁻¹ region.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)
C-H stretch (Thiophene)3100 - 3000
C-H stretch (Aliphatic)3000 - 2850
C=O stretch (Ester)1750 - 1735
C=O stretch (Ketone)1725 - 1705
C=C stretch (Thiophene)1600 - 1450
C-O stretch (Ester)1300 - 1000
C-S stretch (Thiophene)850 - 600

The flexibility of the butanoate chain allows for the existence of different conformational isomers. Vibrational spectroscopy can be a sensitive probe of these conformations. By comparing the experimental IR and Raman spectra with theoretical calculations (e.g., using Density Functional Theory, DFT), it is possible to identify the most stable conformers present in the sample. Certain vibrational modes, particularly those involving the dihedral angles of the backbone, will be sensitive to the conformational state of the molecule. Changes in the spectra upon varying temperature or solvent can provide further insights into the conformational landscape.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Patterns

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound. Both high-resolution and tandem mass spectrometry provide complementary information critical for its unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the elemental composition of a molecule with exceptional accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places. For this compound, with the molecular formula C₁₀H₁₀O₄S, HRMS provides an exact mass that can distinguish it from other compounds having the same nominal mass. This technique is crucial for confirming the molecular formula of a newly synthesized batch or an isolated unknown. Using electrospray ionization (ESI) in positive ion mode, the molecule is typically observed as a protonated species [M+H]⁺ or a sodiated adduct [M+Na]⁺.

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound

Species Molecular Formula Theoretical Exact Mass (Da)
Neutral Molecule [M] C₁₀H₁₀O₄S 226.0300
Protonated Molecule [M+H]⁺ C₁₀H₁₁O₄S⁺ 227.0378

Tandem mass spectrometry (MS/MS) is used to obtain detailed structural information by inducing the fragmentation of a selected precursor ion (e.g., the [M+H]⁺ ion) and analyzing the resulting product ions. The fragmentation pattern serves as a molecular fingerprint, providing insights into the connectivity of atoms. The fragmentation of this compound is influenced by its functional groups: the thiophene ring, the β-dicarbonyl system, and the ethyl ester.

Key fragmentation pathways observed in Collision-Induced Dissociation (CID) experiments would likely include:

Loss of ethanol (B145695) (C₂H₅OH): A common fragmentation for ethyl esters, resulting in an ion at m/z 181.0116.

Loss of an ethoxy radical (•OC₂H₅): Leading to the formation of an acylium ion at m/z 181.0116.

Cleavage yielding the thenoyl cation: Alpha-cleavage next to the thiophene carbonyl group results in the stable thenoyl cation (C₅H₃OS⁺) at m/z 111.9956.

Cleavage of the ester group: Loss of ethyl formate (B1220265) (C₃H₆O₂) from the enol tautomer can also occur.

Table 2: Plausible MS/MS Fragmentation of the [M+H]⁺ Ion of this compound

Precursor Ion m/z Product Ion m/z Proposed Neutral Loss Proposed Fragment Structure
227.0378 181.0116 C₂H₆O (Ethanol) Acylium ion from loss of ethanol
227.0378 153.0167 C₃H₆O₂ (Ethyl acetate) Thiophene-substituted ketene (B1206846) ion

Electronic Spectroscopy: UV-Visible Absorption and Fluorescence Properties

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The spectrum is dictated by the presence of chromophores, primarily the conjugated system formed by the thiophene ring and the dicarbonyl moiety.

The keto-enol tautomerism of the β-dicarbonyl group is a determining factor in the UV-Vis absorption profile. masterorganicchemistry.commdpi.com The enol form possesses a more extended π-conjugated system, which includes the thiophene ring, the enolic double bond, and the carbonyl group. This extended conjugation lowers the energy required for electronic transitions, resulting in absorption at longer wavelengths (a bathochromic or red shift) compared to the diketo form. mdpi.comchemrxiv.org The position of the keto-enol equilibrium is sensitive to solvent polarity; non-polar solvents tend to stabilize the intramolecularly hydrogen-bonded enol form, leading to a higher proportion of the enol tautomer and stronger absorption at longer wavelengths. nih.gov

Table 3: Expected UV-Visible Absorption Maxima (λₘₐₓ) in Different Solvents

Solvent Polarity Expected Predominant Tautomer Approximate λₘₐₓ (nm)
Hexane Non-polar Enol ~310 - 330
Chloroform Moderately Polar Enol ~305 - 325
Ethanol Polar Protic Keto / Enol Mixture ~280 - 310

While many thiophene-containing compounds are known to be fluorescent, the presence of the flexible dicarbonyl system in this compound may provide efficient pathways for non-radiative decay (e.g., through vibrational relaxation or intersystem crossing). This could lead to weak fluorescence or complete quenching of emission. A detailed investigation using fluorescence spectroscopy would be required to determine its quantum yield and emission characteristics.

Chromatographic Methods for Purity Assessment and Mixture Analysis

Chromatography is essential for separating this compound from reaction impurities, starting materials, and byproducts, as well as for assessing its purity.

Reversed-phase HPLC and UPLC are the most common and effective techniques for the analysis of this compound. In this mode, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase. The compound is separated based on its hydrophobicity. A gradient elution, where the mobile phase composition is changed over time from more polar (e.g., water with a small amount of acid) to less polar (e.g., acetonitrile (B52724) or methanol), is typically employed for effective separation. Detection is most commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector set to one of the compound's absorption maxima. The keto-enol tautomerism can sometimes lead to peak broadening or the appearance of two distinct, poorly resolved peaks if the interconversion rate is slow on the chromatographic timescale.

Table 4: Typical HPLC/UPLC Parameters for Analysis

Parameter Condition
Column C18 (e.g., 2.1 x 50 mm, 1.8 µm for UPLC)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min (UPLC)
Column Temperature 40 °C
Detection DAD or UV at λₘₐₓ (e.g., 315 nm)

| Injection Volume | 1-5 µL |

Direct analysis of this compound by GC-MS can be challenging due to its relatively low volatility and the potential for thermal degradation of the β-dicarbonyl moiety in the hot injector port. The enol form is particularly susceptible to decomposition.

To overcome this, derivatization is often employed to create a more volatile and thermally stable analogue. The acidic proton of the enol form can be readily reacted with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form a trimethylsilyl (B98337) (TMS) enol ether. This derivative is significantly more volatile and less prone to degradation, making it well-suited for GC-MS analysis. The mass spectrum of the TMS derivative would show a characteristic molecular ion and fragmentation patterns involving the stable TMS group.

Table 5: Illustrative GC-MS Parameters for TMS-Derivatized Analyte

Parameter Condition
GC Column DB-5ms or similar (30 m x 0.25 mm, 0.25 µm film)
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min)
Injector Temperature 250 °C
Oven Program Start at 100 °C, ramp at 15 °C/min to 300 °C
MS Ion Source Electron Ionization (EI) at 70 eV
MS Transfer Line Temp 280 °C

| Scan Range | m/z 40-500 |

X-ray Crystallography for Solid-State Molecular Architecture

As of the current body of scientific literature, a definitive single-crystal X-ray diffraction analysis for this compound has not been reported. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and specific intramolecular bond lengths and angles in the solid state, remain undetermined for this specific compound.

While the solid-state architecture of this compound is not available, crystallographic studies on other thiophene-containing organic molecules provide general insights into the types of intermolecular interactions that can be expected. Research on various thiophene derivatives has revealed the prevalence of C–H⋯O and C–H⋯S hydrogen bonds, as well as π–π stacking interactions involving the thiophene rings, which collectively govern the crystal packing.

For analogous compounds, such as certain thiophene-thiourea derivatives, X-ray diffraction has confirmed specific crystalline structures, for instance, monoclinic systems. In such cases, the molecular conformation and supramolecular assembly are dictated by a network of hydrogen bonds and other weak interactions.

The investigation into the crystal structure of derivatives of Ethyl 2,4-dioxo-4-arylbutanoates has been primarily focused on their synthesis and biological activities rather than detailed crystallographic characterization. Should future research yield single-crystal X-ray data for this compound, it would provide invaluable information on its three-dimensional arrangement and the non-covalent interactions that stabilize its crystal lattice. Such data would be crucial for structure-property relationship studies and in the rational design of new materials.

Theoretical and Computational Investigations of Ethyl 2,4 Dioxo 4 Thiophen 2 Yl Butanoate

Quantum Chemical Calculations: Density Functional Theory (DFT) Approaches

Density Functional Theory (DFT) serves as a powerful tool for investigating the electronic structure and properties of molecules. For ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, DFT calculations would be instrumental in elucidating its fundamental chemical nature.

The initial step in a computational study involves the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this process would involve exploring the various possible conformations arising from the rotation around its single bonds. The flexibility of the ethyl ester and the butanoate chain suggests a complex potential energy surface with multiple local minima.

The molecule likely exists in a state of keto-enol tautomerism, a common feature of β-dicarbonyl compounds. DFT calculations can predict the relative energies of the different tautomers and conformers, indicating which forms are most likely to be present under various conditions. The stability of the enol form is often enhanced by the formation of an intramolecular hydrogen bond. Computational studies on similar β-keto esters have shown that the enol tautomer can be significantly stabilized by such interactions. tandfonline.com

Table 1: Hypothetical Relative Energies of Conformers of this compound

Conformer/TautomerMethod/Basis SetRelative Energy (kcal/mol)Key Dihedral Angles (°)
Keto - PlanarB3LYP/6-31G(d)2.5C1-C2-C3-C4 = 180
Keto - GaucheB3LYP/6-31G(d)1.2C1-C2-C3-C4 = 60
Enol - Intramolecular H-bondB3LYP/6-31G(d)0.0O-H---O distance = 1.8

Note: This table presents hypothetical data for illustrative purposes, based on general principles of conformational analysis of β-keto esters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene (B33073) ring and the enol or enolate system, while the LUMO is likely centered on the dicarbonyl moiety. A smaller HOMO-LUMO gap would suggest higher reactivity, making the molecule more susceptible to nucleophilic and electrophilic attacks.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These descriptors provide a quantitative measure of the molecule's reactivity.

Table 2: Calculated Electronic Properties of a Model Thiophene-Containing β-Dicarbonyl Compound

ParameterValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Electronegativity (χ)4.15
Chemical Hardness (η)2.35

Note: This table contains exemplary data based on typical DFT calculations for similar organic molecules.

DFT calculations can provide valuable predictions of various spectroscopic properties, aiding in the structural characterization of this compound.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic shielding tensors can be converted into NMR chemical shifts (¹H and ¹³C). These predicted shifts, when compared with experimental data, can help in the assignment of signals and confirm the proposed structure. For thiophene derivatives, DFT has been shown to be a reliable method for predicting chemical shifts.

IR Frequencies: The vibrational frequencies calculated using DFT correspond to the peaks in an infrared (IR) spectrum. These calculations can help in assigning the characteristic vibrational modes of the molecule, such as the carbonyl stretches and the vibrations of the thiophene ring.

UV-Vis Maxima: Time-dependent DFT (TD-DFT) can be employed to simulate the electronic transitions of the molecule, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For a conjugated system like this compound, TD-DFT can predict the π → π* transitions that are characteristic of such chromophores.

Reaction Mechanism Modeling and Transition State Characterization

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. The synthesis of this compound is typically achieved through a Claisen condensation reaction between a thiophene-containing ester and an ethyl ester. DFT calculations can be used to model the entire reaction pathway, from reactants to products, through the identification of transition states and intermediates.

The mechanism of the Claisen condensation involves the deprotonation of the α-carbon of an ester to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide group yields the β-keto ester.

Computational studies can provide the activation energies for each step of the reaction, allowing for the identification of the rate-determining step. The geometry of the transition states can be optimized, providing a detailed picture of the bond-forming and bond-breaking processes at the molecular level. Transition state theory can then be used to calculate theoretical reaction rates. mdpi.com

Molecular Dynamics Simulations to Explore Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the molecule over time, both in isolation and in condensed phases. An MD simulation of this compound could reveal its conformational dynamics, showing how the molecule flexes and changes its shape at different temperatures.

Furthermore, MD simulations are particularly useful for studying intermolecular interactions. By placing the molecule in a simulation box with solvent molecules (e.g., water, ethanol), one can investigate solvation effects and how the solvent influences the conformational preferences of the molecule. MD simulations can also be used to study the interactions of this compound with other molecules, such as biological macromolecules, to explore its potential as a ligand for proteins or nucleic acids. Such simulations have been applied to other β-keto esters to understand their interactions with biological targets. benthamdirect.com

Quantitative Structure-Property Relationship (QSPR) Studies for Predictive Modeling

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For a class of compounds like thiophene derivatives, QSPR models can be developed to predict properties such as boiling point, solubility, and chromatographic retention times.

A QSPR study on a series of thiophene-containing β-keto esters, including this compound, would involve calculating a set of molecular descriptors for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms are then used to build a model that correlates these descriptors with an experimentally measured property. Once a robust QSPR model is developed, it can be used to predict the properties of new, unsynthesized compounds in the same class, thereby accelerating the process of materials or drug discovery. QSAR (Quantitative Structure-Activity Relationship) studies, a subset of QSPR, have been successfully applied to thiophene derivatives to predict their biological activities. nih.gov

Advanced Applications in Materials Science and Industrial Chemical Processes Utilizing Ethyl 2,4 Dioxo 4 Thiophen 2 Yl Butanoate

Role as a Versatile Building Block in Complex Organic Synthesis and Fine Chemical Production

Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is a highly valuable intermediate in organic synthesis due to its multiple reactive sites. The 1,3-diketone moiety is a key functional group that serves as a versatile precursor for the construction of a wide array of more complex molecules, particularly heterocyclic compounds. ut.ac.ir This class of compounds, known as ethyl 2,4-dioxo-4-arylbutanoates, are significant building blocks for creating molecules with potential biological activities. ut.ac.ir

The reactivity of the diketone allows for cyclization reactions with various reagents to form diverse heterocyclic systems. For example, derivatives of 2,4-dioxobutanoic acids are utilized in the synthesis of compounds with antiviral, analgesic, and anti-inflammatory properties. researchgate.net The synthesis of new derivatives often involves the decyclization of intermediate furanones, which are derived from these dioxobutanoic acids, to form amides and other functionalized molecules. researchgate.net Furthermore, the phenyl analog, Ethyl 2,4-dioxo-4-phenylbutyrate, has been established as a versatile intermediate for the large-scale preparation of enantiomerically pure α-hydroxy and α-amino acid esters, which are valuable in the pharmaceutical industry. researchgate.net The presence of the thiophene (B33073) ring adds another layer of utility, as thiophene-containing structures are privileged pharmacophores in medicinal chemistry, found in numerous FDA-approved drugs.

Applications in Polymer Chemistry as Monomers or Cross-linking Agents

While the direct use of this compound as a primary monomer in large-scale polymer production is not extensively documented, its molecular structure offers significant potential for applications in polymer chemistry. The thiophene ring is a fundamental unit in the field of conducting polymers. Polythiophenes, which consist of polymerized thiophene rings, are a major class of π-conjugated polymers known for their excellent electronic, optical, and thermal stability properties. numberanalytics.comnih.gov These polymers are synthesized through various methods, including oxidative coupling polymerization using reagents like iron(III) chloride or through organometallic coupling reactions. nih.govwikipedia.org The functional groups on the thiophene ring can be modified to control the polymer's conductivity and solubility. nih.gov

The diketone functionality of this compound presents further opportunities. Ketones are generally not prone to addition polymerization through their carbonyl group but can participate in condensation polymerization reactions. numberanalytics.comquora.com More promising is the potential use of the diketone moiety as a cross-linking site. Covalent cross-linking is a critical process for enhancing the mechanical and thermal properties of polymers, transforming them into more durable materials like thermosets or hydrogels. For instance, γ-diketones have been shown to induce covalent cross-linking of proteins. nih.gov Therefore, this compound could be incorporated into a polymer backbone and later serve as a reactive site for cross-linking reactions, potentially triggered by heat or specific chemical agents, to create a robust three-dimensional polymer network.

Development of Novel Ligands for Coordination Chemistry and Catalysis

The molecular architecture of this compound makes it an exceptional candidate for the design of novel ligands in coordination chemistry and catalysis. The compound possesses two key features for metal coordination: the β-diketone group and the thiophene ring.

β-Diketones are renowned for their ability to act as excellent chelating ligands for a wide variety of metal ions. derpharmachemica.comijrbat.in The enol form of the β-diketone can be deprotonated to form a bidentate ligand that coordinates with a metal center, creating a stable six-membered ring. These metal β-diketonate complexes have applications ranging from catalysts to building blocks for supramolecular structures. ijrbat.inmdpi.com

Simultaneously, the thiophene ring itself can participate in metal coordination. The sulfur atom in the thiophene ring can act as a donor, or the π-system of the aromatic ring can coordinate to a transition metal, forming complexes such as piano stool complexes. wikipedia.orgbohrium.com Thiophene-derived ligands, including Schiff bases and N-heterocyclic carbenes, have been used to synthesize metal complexes with significant catalytic and biological activity. nih.govnih.gov The combination of a strong chelating β-diketone site and a thiophene moiety in a single molecule allows for the creation of multifunctional ligands. These ligands can form stable complexes that may exhibit unique catalytic properties, leveraging the electronic characteristics of the thiophene ring to modulate the activity of the coordinated metal center.

Research into Plant Growth Regulation Compounds Derived from Oxaloacetic Acid Esters

Research into agricultural chemicals has identified derivatives of oxaloacetic acid and thiophene as promising candidates for plant growth regulation. A patent has been filed for compositions containing esters of oxaloacetic acid as the active ingredient for stimulating plant growth, increasing yields, and enhancing stress resistance. numberanalytics.com this compound is structurally related to these oxaloacetic acid esters. Oxaloacetic acid itself is a key metabolic intermediate in plants, involved in fundamental processes like the citric acid cycle. nih.gov

Furthermore, separate research has demonstrated that various thiophene derivatives can function as plant-growth regulating agents. wikipedia.org Naturally occurring thiophenes isolated from plants in the Asteraceae family have shown a range of biological activities, including nematicidal and fungicidal properties, which are beneficial for crop protection. mdpi.com The combination of a thiophene moiety with a structure derived from an essential plant metabolite like oxaloacetic acid suggests that this compound and its derivatives could be a fruitful area of investigation for developing new, potentially biodegradable, and environmentally friendly plant growth regulators.

Investigations in Corrosion Inhibition and Surface Protective Coatings

Thiophene derivatives have been recognized as effective corrosion inhibitors for metals, particularly for steel in acidic environments. bohrium.com The mechanism of inhibition often involves the adsorption of the organic molecule onto the metal surface, forming a protective film that blocks the corrosive agents. The presence of heteroatoms like sulfur and π-electrons in the thiophene ring facilitates strong adsorption onto the metal surface.

While direct studies on this compound are limited, research on closely related butanoate derivatives has shown significant promise. A study on a synthesized thiazolidinedione derivative of butanoate demonstrated high corrosion inhibition efficiency for mild steel in a hydrochloric acid solution. nih.govwikipedia.org The study, using both gravimetric and electrochemical methods, found that the inhibitor molecules adsorb onto the steel surface through a mix of physical and chemical adsorption, effectively suppressing the corrosion process. nih.govwikipedia.org The presence of heteroatoms (N, O, S) and double bonds in the molecule was crucial for its effectiveness. nih.gov

Given that this compound contains both a sulfur heteroatom in the thiophene ring and multiple oxygen atoms in the diketone and ester groups, it possesses the key structural features required for an effective corrosion inhibitor. These functional groups can act as adsorption centers, creating a durable protective layer on the metal surface.

Below is a table summarizing the research findings on a related butanoate derivative, indicating the potential efficacy of this class of compounds.

Inhibitor Concentration (M)Corrosion Rate (mm/year)Inhibition Efficiency (%)Temperature (K)Method
5.00E-052.1589.8303.15Gravimetric
7.00E-051.5292.8303.15Gravimetric
9.00E-051.6392.3303.15Gravimetric
5.00E-054.2188.6313.15Gravimetric
9.00E-052.9991.9313.15Gravimetric
5.00E-05Not Reported79303.15Electrochemical
9.00E-05Not Reported83303.15Electrochemical

Data adapted from studies on ethyl-(2-(5-arylidine-2,4-dioxothiazolidin-3-yl) acetyl) butanoate, a related corrosion inhibitor. nih.govwikipedia.org

Concluding Remarks and Prospective Research Directions for Ethyl 2,4 Dioxo 4 Thiophen 2 Yl Butanoate

Synthesis of Novel Analogs and Libraries

The core structure of ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate is ripe for derivatization to generate novel analogs and compound libraries. The reactive 1,3-dicarbonyl motif serves as a key handle for a variety of chemical transformations. Future research could systematically explore modifications at several key positions:

Thiophene (B33073) Ring Substitutions: Introduction of a diverse range of substituents (e.g., halogens, alkyl, aryl, and nitro groups) onto the thiophene ring could modulate the electronic properties and steric profile of the molecule. This could lead to analogs with fine-tuned reactivity and physical characteristics.

Ester Group Modification: Variation of the ethyl ester to other alkyl or aryl esters can influence solubility and reactivity.

Methylene (B1212753) Bridge Derivatization: The active methylene group between the two carbonyls is a prime site for alkylation, acylation, and condensation reactions, enabling the construction of more complex molecular architectures.

A recent study on the synthesis of novel thiophene analogues as potential anticancer agents highlights the feasibility of creating diverse thiophene-containing compounds through multicomponent reactions. researchgate.net By employing similar strategies, combinatorial libraries of this compound derivatives could be rapidly assembled for screening in various applications, including medicinal chemistry and materials science. For instance, derivatives of ethyl 2,4-dioxo-4-arylbutanoates have been investigated as Src Kinase inhibitors, suggesting a potential therapeutic application for novel thiophene-containing analogs. johnshopkins.eduut.ac.ir

Exploration of Unconventional Reactivity and Transformation Pathways

Beyond its established role as a versatile building block in organic synthesis, there is a significant opportunity to uncover unconventional reactivity and novel transformation pathways for this compound. The presence of multiple reactive sites—the thiophene ring, the dicarbonyl unit, and the ester—suggests a rich and complex chemical behavior waiting to be explored.

Future investigations could focus on:

Metal-Catalyzed Cross-Coupling Reactions: The thiophene ring could participate in various cross-coupling reactions to form C-C and C-heteroatom bonds, leading to the synthesis of complex conjugated systems.

Asymmetric Transformations: The development of catalytic asymmetric reactions to control the stereochemistry at the methylene bridge would be highly valuable for the synthesis of chiral molecules.

Photochemical and Electrochemical Reactions: Exploring the behavior of the compound under photochemical or electrochemical conditions could reveal novel reaction pathways and lead to the discovery of new synthetic methodologies.

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis and derivatization of this compound with flow chemistry and automated synthesis platforms presents a significant opportunity for accelerating research and development. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for seamless multi-step syntheses. vapourtec.com

Prospective research in this area could involve:

Development of Continuous Flow Synthesis: Designing a continuous flow process for the synthesis of the parent compound and its analogs would enable rapid and efficient production.

Automated Library Synthesis: Coupling a flow reactor with automated purification and analysis systems would facilitate the high-throughput synthesis of compound libraries for screening purposes.

Telescoped Reactions: The development of telescoped flow syntheses, where multiple reaction steps are performed in a continuous sequence without isolation of intermediates, could significantly streamline the production of complex derivatives. rsc.org

Advanced Spectroscopic Characterization of Complex Reaction Intermediates

A deeper understanding of the reaction mechanisms involving this compound will require the use of advanced spectroscopic techniques to characterize transient and complex reaction intermediates. While standard techniques like NMR and IR spectroscopy are valuable, more sophisticated methods can provide unprecedented insights.

Future research should leverage:

In-situ Spectroscopy: Techniques such as in-situ IR and Raman spectroscopy can monitor reactions in real-time, providing valuable kinetic and mechanistic data.

Advanced Mass Spectrometry: Techniques like electrospray ionization-mass spectrometry (ESI-MS) can be used to detect and characterize fleeting intermediates in complex reaction mixtures.

Computational Spectroscopy: The combination of experimental spectroscopic data with quantum chemical calculations can aid in the structural elucidation of elusive intermediates.

Synergistic Approaches Combining Computational and Experimental Research

The synergy between computational modeling and experimental work is a powerful paradigm for modern chemical research. For this compound, this approach can guide experimental design, rationalize observed reactivity, and predict the properties of novel analogs.

Future collaborative efforts could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to map out potential energy surfaces for various reactions, providing insights into reaction mechanisms and predicting the feasibility of new transformations.

Virtual Screening: Computational screening of virtual libraries of analogs can help prioritize synthetic targets with desired electronic or steric properties for specific applications.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be developed to predict the biological activity or material properties of new derivatives.

Broader Impact on Interdisciplinary Scientific Fields

The exploration of this compound and its derivatives is poised to have a significant impact on a variety of interdisciplinary scientific fields. The thiophene motif is a key component in many functional organic materials and biologically active molecules.

The potential for broader impact includes:

Medicinal Chemistry: As suggested by studies on related compounds, novel analogs could be explored as inhibitors of various enzymes or as scaffolds for the development of new therapeutic agents. johnshopkins.eduut.ac.ir Derivatives of 2,4-dioxobutanoic acid have been reported to possess antiviral, analgesic, anti-inflammatory, and antimicrobial activities. chimicatechnoacta.ru

Materials Science: The incorporation of this thiophene-containing building block into polymers or other materials could lead to the development of novel organic electronic materials with interesting optical and electronic properties.

Agrochemicals: The structural motifs present in this compound are also found in some agrochemicals, suggesting potential applications in the development of new pesticides or herbicides.

Q & A

Q. What are the standard synthetic routes for Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step process starting with thiophene derivatives. For example, γ-keto esters like this compound are synthesized via Friedel-Crafts acylation or similar electrophilic substitutions. A validated protocol involves:

Preparing an acylating agent (e.g., diketene or acetyl chloride) to functionalize the thiophene ring.

Condensation with ethyl acetoacetate derivatives under controlled alkaline or acidic conditions .

Purification via column chromatography and verification using NMR (δ 8.01 ppm for aromatic protons, δ 166.5 ppm for carbonyl carbons) and ESI-MS ([M+H]+ = 394.9) .
Optimization includes adjusting solvent polarity (e.g., THF vs. DCM), temperature (0–25°C), and catalyst selection (e.g., Lewis acids like AlCl₃) to improve yield (typically 60–75%) .

Q. How is this compound characterized analytically?

Key analytical methods include:

  • ¹H/¹³C NMR : Distinct peaks for the thiophene ring (δ 7.11–7.69 ppm), ester group (δ 4.49 ppm for -OCH₂CH₃), and ketone carbons (δ 163.4–166.5 ppm) .
  • Mass Spectrometry : ESI-MS confirms molecular weight ([M+H]+ = 226.25 for the parent compound) and fragmentation patterns .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) by identifying residual solvents or byproducts .

Q. What safety protocols are recommended for handling this compound?

  • Storage : Store at 2–8°C under inert atmosphere (argon/nitrogen) to prevent hydrolysis or oxidation .
  • PPE : Use nitrile gloves, goggles, and lab coats. Avoid inhalation (P261, H315/H319/H335 hazards) .
  • First Aid : For skin contact, wash with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Advanced Research Questions

Q. How does the thiophene ring influence the compound’s reactivity in nucleophilic additions?

The electron-rich thiophene ring enhances resonance stabilization of the α,β-diketo moiety, making the compound susceptible to nucleophilic attack at the γ-keto position. For example:

  • Michael Additions : Amines or thiols react at the β-carbon of the diketo system, forming heterocyclic derivatives (e.g., thieno[2,3-b]pyridines) .
  • Cyclization Reactions : Intramolecular cyclization with hydrazines yields pyrazole or triazole analogs, useful in medicinal chemistry .
    Kinetic studies (e.g., UV-Vis monitoring) show reaction rates depend on solvent polarity and nucleophile strength .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data may arise from tautomerism (keto-enol equilibria) or impurities. Mitigation strategies include:

  • Variable Temperature NMR : Identifies tautomeric shifts (e.g., enol content increases at lower temps).
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals, confirming connectivity between thiophene protons and carbonyl groups .
  • High-Resolution MS : Differentiates isobaric impurities (e.g., ethyl vs. methyl esters) .

Q. How can this compound serve as a precursor for bioactive molecules?

  • Enzyme Inhibitors : Derivatives like 12k (from ) inhibit 15-prostaglandin dehydrogenase, a target in tissue repair. SAR studies show the thiophene ring enhances binding affinity to enzyme active sites .
  • Antimicrobial Agents : Functionalization with sulfonamide groups improves activity against Gram-positive bacteria (MIC = 2–8 µg/mL) .
    Mechanistic studies (e.g., molecular docking) validate interactions with biological targets .

Q. What computational methods predict the compound’s stability under varying pH conditions?

  • DFT Calculations : Optimize geometry and calculate pKa values (e.g., β-diketo group pKa ≈ 8.5, prone to hydrolysis in basic media) .
  • MD Simulations : Model degradation pathways (e.g., ester hydrolysis half-life = 12 hrs at pH 9) .
    Experimental validation via HPLC stability assays aligns with computational predictions .

Methodological Guidance

Q. How to troubleshoot low yields in large-scale synthesis?

  • Process Optimization : Switch from batch to continuous flow reactors for better heat/mass transfer .
  • Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) versus Lewis acids (ZnCl₂) for improved acylation efficiency .
  • Byproduct Analysis : Use GC-MS to identify side products (e.g., dimerization via aldol condensation) and adjust stoichiometry .

Q. What techniques confirm the absence of toxic impurities (e.g., peroxides) in synthesized batches?

  • KI-Starch Test : Detects peroxides (blue color indicates contamination) .
  • LC-MS/MS : Quantifies trace impurities (<0.1% w/w) using MRM modes .

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Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate
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Ethyl 2,4-dioxo-4-(thiophen-2-yl)butanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.